Technical Guide: Structure Elucidation of Imidafenacin and Its Major Metabolites
Technical Guide: Structure Elucidation of Imidafenacin and Its Major Metabolites
Executive Summary & Pharmacological Context
Imidafenacin (KRP-197/ONO-8025) is a potent, bladder-selective antimuscarinic agent used for the treatment of overactive bladder (OAB).[1] It exhibits high affinity for M3 and M1 muscarinic receptor subtypes.[1] From a drug development perspective, understanding the metabolic fate of Imidafenacin is critical due to the potential for drug-drug interactions (DDIs) and the safety profile of its circulating metabolites.
This guide details the technical workflow for elucidating the structures of Imidafenacin’s metabolites, specifically focusing on the primary biotransformation products: M-9 (N-glucuronide) , M-2 (oxidized imidazole) , and M-4 (ring-cleavage product) .
The Metabolic Core
Imidafenacin undergoes extensive metabolism in humans, primarily mediated by:
-
CYP3A4: Responsible for oxidative metabolism (hydroxylation and ring cleavage).[1]
-
UGT1A4: Responsible for direct N-glucuronidation.
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic pathways of Imidafenacin, highlighting the enzymatic catalysts and the structural transformations involved.
Figure 1: Primary metabolic pathways of Imidafenacin.[1] Green arrows indicate conjugation; red arrows indicate Phase I oxidation.[1]
Analytical Strategy: The "Anchor & Shift" Approach
In structure elucidation, particularly for diaryl-alkyl compounds like Imidafenacin, we utilize an "Anchor & Shift" strategy. The diphenylbutanamide moiety acts as a stable "anchor," while the methylimidazole moiety is the "variable" region where metabolic changes occur.
Mass Spectrometry Logic (LC-MS/MS)[1]
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode is preferred due to the basic nitrogen in the imidazole ring.[1]
-
Diagnostic Fragmentation:
-
Anchor Fragment: The diphenylmethyl cation (m/z 167 ) is a characteristic fragment of the diphenylbutanamide backbone.[1] If this ion persists in a metabolite's MS2 spectrum, the metabolic change is likely located on the imidazole ring or the alkyl linker, not the phenyl rings.
-
Parent Ion Shift:
-
Data Summary Table
The following table summarizes the key mass spectral characteristics for identification.
| Metabolite | Transformation | Precursor Ion [M+H]+ | Key Diagnostic Features | Primary Matrix |
| Imidafenacin | Parent | 320 | Product ions at m/z 238, 167 (diphenyl anchor) | Plasma/Urine |
| M-9 | N-Glucuronidation | 496 | Neutral loss of 176 Da (glucuronic acid) to yield m/z 320 | Plasma (Major) |
| M-2 | Oxidation (Methyl) | 336 | Shift of +16 Da; Retention time shift (earlier elution) | Urine/Plasma |
| M-4 | Ring Cleavage | Var. | Loss of imidazole aromaticity; distinct fragmentation pattern | Plasma (Late) |
Detailed Structure Elucidation Protocols
Protocol A: In Vitro Microsomal Incubation
To generate metabolites for initial identification without the complexity of in vivo matrices (urine/feces), use this controlled incubation protocol.[1]
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant CYP3A4/UGT1A4.[1][2]
-
NADPH Regenerating System (for CYPs).[1]
-
UDPGA (Cofactor for UGTs).[1]
-
Alamethicin (pore-forming agent to access luminal UGTs).[1]
Step-by-Step Workflow:
-
Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Activation:
-
For UGTs: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 min.
-
-
Substrate Addition: Add Imidafenacin (final conc. 10 µM).
-
Initiation:
-
Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) and UDPGA (5 mM).
-
-
Incubation: Shake at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (1:1 v/v).
-
Extraction: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.[1]
Protocol B: LC-MS/MS Configuration
Instrument: Triple Quadrupole (QqQ) or Q-TOF for high-resolution accurate mass.[1]
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
MS Source Parameters (ESI+):
Metabolite Characterization Logic
M-9: The N-Glucuronide[2][3]
-
Observation: A peak eluting significantly earlier than the parent (due to polarity of the sugar moiety) with m/z 496.[1]
-
Confirmation:
-
MS2 Experiment: Fragmentation of m/z 496 yields a dominant product ion at m/z 320 (Parent).[1] This "neutral loss" of 176 Da is the gold standard for glucuronide identification.[1]
-
Enzymatic Hydrolysis: Treatment of the sample with
-glucuronidase should eliminate the m/z 496 peak and increase the m/z 320 peak, confirming the O- or N-linkage. Since Imidafenacin lacks an -OH group but has an imidazole nitrogen, it is an N-glucuronide .[1]
-
M-2: The Oxidized Metabolite[3]
-
Observation: Peak with m/z 336 (+16 Da).[1]
-
Localization:
-
If the fragment m/z 167 (diphenyl) is preserved, the oxidation is on the imidazole or the butyl chain.
-
Given the metabolic preference of CYP3A4 for methyl groups on aromatic rings, the 2-methyl group is the most labile site, forming a 2-hydroxymethyl derivative.
-
-
Differentiation: It must be distinguished from N-oxide formation.[1] N-oxides often show a characteristic loss of 16 Da (oxygen) in MS2, whereas hydroxymethyl groups typically lose H2O (-18 Da) or CH2O (-30 Da).[1]
M-4: The Ring-Cleavage Product[3]
-
Mechanism: Oxidative cleavage of the imidazole ring is a complex multi-step process often initiated by hydroxylation at the C4/C5 positions.[1]
-
Identification: This metabolite often appears later in the plasma profile (12h).[1] The loss of the imidazole ring's aromaticity results in a significant spectral change.[1] The "Anchor" (diphenylbutanamide) signals will remain, but the imidazole-specific fragments will be absent.
References
-
Metabolic Pathway & Enzymes: Kanayama, N. et al. (2007).[1][2] Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases. Xenobiotica. Available at: [Link]
-
Pharmacokinetics & Excretion: Ohmori, S. et al. (2007).[1] Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects. Drug Metabolism and Disposition.[1][2][3][4][5][6][7] Available at: [Link]
-
Receptor Selectivity: Kobayashi, F. et al. (2007).[1][8] Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. Arzneimittelforschung. Available at: [Link]
-
Clinical Pharmacokinetics: Miyama, T. et al. (2008).[1] Absolute bioavailability of imidafenacin after oral administration to healthy subjects.[1] British Journal of Clinical Pharmacology. Available at: [Link]
Sources
- 1. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of imidafenacin to inhibit human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolite Fragmentation Visualization | NSF Public Access Repository [par.nsf.gov]
- 6. lspnf.iqm.unicamp.br [lspnf.iqm.unicamp.br]
- 7. mdpi.com [mdpi.com]
- 8. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
